Pyridaben
Overview
Description
Gevotroline hydrochloride is an atypical antipsychotic compound with a tricyclic structure. It was developed for the treatment of schizophrenia by Wyeth-Ayerst. The compound acts as a balanced, modest affinity D2 and 5-HT2 receptor antagonist and also possesses high affinity for the sigma receptor .
Mechanism of Action
Target of Action
Pyridaben primarily targets the Mitochondrial Complex I . This complex is a crucial component of the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the production of adenosine triphosphate (ATP), an essential energy source for cells .
Mode of Action
This compound acts as a Mitochondrial Electron Transport Inhibitor (METI) . It specifically inhibits the activity of NADH: ubiquinone oxidoreductase (Complex I) , thereby blocking cellular respiration . This inhibition disrupts the normal flow of electrons within the cells, leading to a decrease in ATP production and ultimately causing cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain in mitochondria . By inhibiting Complex I, this compound disrupts the normal electron flow from NADH to ubiquinone, a key step in mitochondrial respiration . This disruption leads to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy .
Pharmacokinetics
This compound exhibits low aqueous solubility and is relatively volatile . The stability of this compound residues has been demonstrated in various studies .
Result of Action
The inhibition of mitochondrial respiration by this compound leads to a decrease in ATP production, causing energy depletion within the cell . This energy depletion can lead to cell death, providing the basis for this compound’s effectiveness as an acaricide and insecticide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its low aqueous solubility and volatility may affect its distribution in the environment . Furthermore, this compound is highly toxic to most aquatic organisms and honeybees, indicating that its use must be carefully managed to minimize environmental impact .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gevotroline hydrochloride is synthesized by reacting equimolar amounts of gevotroline and hydrogen chloride . The synthetic route involves the formation of a hydrochloride salt from the base compound gevotroline.
Industrial Production Methods
The industrial production methods for gevotroline hydrochloride are not extensively documented. the synthesis typically involves standard organic synthesis techniques used in pharmaceutical manufacturing, including purification and crystallization processes to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
Gevotroline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert gevotroline hydrochloride into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of gevotroline hydrochloride include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from the reactions of gevotroline hydrochloride depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
Gevotroline hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of antipsychotic agents and their chemical properties.
Biology: Investigated for its effects on neurotransmitter receptors and its potential role in modulating neuropsychiatric disorders.
Medicine: Explored for its therapeutic potential in treating schizophrenia and other psychiatric conditions.
Industry: Utilized in the development of new antipsychotic drugs and related pharmaceutical research .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Gevotroline hydrochloride is unique due to its balanced affinity for both D2 and 5-HT2 receptors, as well as its high affinity for sigma receptors. This combination of receptor affinities contributes to its potential therapeutic effects and distinguishes it from other antipsychotic compounds .
Properties
IUPAC Name |
2-tert-butyl-5-[(4-tert-butylphenyl)methylsulfanyl]-4-chloropyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2OS/c1-18(2,3)14-9-7-13(8-10-14)12-24-15-11-21-22(19(4,5)6)17(23)16(15)20/h7-11H,12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFZBUWUXWZWKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5032573 | |
Record name | Pyridaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5032573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Merck Index] Colorless odorless solid; [HSDB] | |
Record name | Pyridaben | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6910 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In organic solvents (g/l @ 20 °C): acetone 460, ethanol 57, hexane 10, benzene 110, xylene 390, cyclohexane 320, n-octanol 63., In water, 0.012 mg/l @ 24 °C | |
Record name | PYRIDABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2 @ 20 °C | |
Record name | PYRIDABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000118 [mmHg], 1.18X10-6 mm Hg @ 20 °C | |
Record name | Pyridaben | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6910 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | PYRIDABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... It is ... proposed that NADH: ubiquinone oxidoreductase inhibitors /including pyridaben/ block multiple and possibly reactive oxygen species-modulated pathways which regulate ornithine decarboxylase activity. | |
Record name | PYRIDABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS No. |
96489-71-3 | |
Record name | Pyridaben | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96489-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridaben [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096489713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5032573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3(2H)-Pyridazinone, 4-chloro-2-(1,1-dimethylethyl)-5-[[[4-(1,1-dimethylethyl)phenyl]methyl]thio] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRIDABEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E4JBA5272 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PYRIDABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
111-112 °C | |
Record name | PYRIDABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of pyridaben?
A1: this compound is a pyridazinone derivative that acts as a mitochondrial electron transport inhibitor. [] Specifically, it disrupts the electron transport chain in mitochondria by inhibiting complex I. [, ] This disruption blocks energy production within the mite cells, ultimately leading to their death.
Q2: Does this compound affect other organisms besides mites?
A2: While this compound is primarily effective against mites, it also exhibits toxicity towards some insects, including whiteflies, aphids, and thrips. [, ] Studies have shown negative impacts on beneficial insects like bees and predatory mites. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C19H25ClN2OS and a molecular weight of 364.93 g/mol. []
Q4: What spectroscopic data is available for this compound?
A4: Research has utilized gas chromatography with electron capture detection (GC-ECD) [, , , ] and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) [] for this compound analysis. Fluorescence spectroscopy has also been explored for degradation studies. []
Q5: How stable is this compound under different storage conditions?
A5: this compound residues in eggplant remained stable for 180 days when stored at -20°C. [] Further studies on the stability of this compound formulations under various storage conditions are crucial for ensuring product efficacy and shelf life.
Q6: Has resistance to this compound been observed in mite populations?
A6: Yes, resistance to this compound has been documented in various mite species, including Tetranychus urticae, Tetranychus cinnabarinus, and Panonychus citri. [, , , , , , ] This resistance poses significant challenges for effective mite control and highlights the need for resistance management strategies.
Q7: What are the mechanisms behind this compound resistance in mites?
A7: Resistance mechanisms in mites are complex and can involve:
- Target-site mutations: Mutations in the target site of this compound, specifically the PSST gene, have been linked to resistance. [, ]
- Metabolic detoxification: Elevated activity of detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs), has been implicated in resistance. [, , , ]
- Maternal effects: Resistance to this compound can be influenced by maternal effects, with resistant mothers potentially passing on resistance factors to their offspring. []
Q8: Does this compound resistance confer cross-resistance to other acaricides?
A8: Cross-resistance between this compound and other acaricides, particularly those with similar modes of action, has been observed. For instance, cross-resistance exists between this compound and cyenopyrafen, both complex I inhibitors. [, ] Similarly, cross-resistance to fenpyroximate and acrinathrin has been reported in a this compound-resistant strain. []
Q9: What are the potential long-term effects of this compound exposure?
A9: While acute toxicity is low, more research is needed to fully understand the long-term effects of this compound exposure on human health and the environment. Continued monitoring of residue levels in food and water sources is crucial for assessing potential risks. []
Q10: What analytical methods are used to detect and quantify this compound residues?
A10: Several analytical methods have been employed to determine this compound residues in various matrices:
- Gas chromatography with electron capture detection (GC-ECD): This method offers high sensitivity and selectivity for this compound analysis in various matrices, including citrus fruits, soil, and tea. [, , , ]
- High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS): This technique provides high sensitivity and selectivity for quantifying this compound and its metabolites in complex matrices. []
- Flow injection chemiluminescence (CL): This method, coupled with dual-frequency ultrasonic treatment, enables sensitive and cost-effective analysis of this compound residues on fruit surfaces. []
Q11: How does this compound degrade in the environment?
A11: this compound degradation in the environment is influenced by various factors, including pH, the presence of organic matter, and light exposure. [, , ] Studies have shown that this compound degrades relatively quickly in water, with half-lives ranging from several hours to a few days. [, , ]
Q12: What are the environmental concerns associated with this compound use?
A12: Key environmental concerns include:
- Toxicity to non-target organisms: this compound's toxicity extends to beneficial insects like bees and predatory mites, impacting biodiversity and potentially disrupting integrated pest management programs. [, ]
- Water contamination: Although this compound degrades relatively quickly in water, its presence in water bodies, even at low concentrations, raises concerns due to its potential to harm aquatic organisms. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.